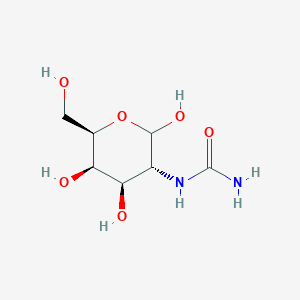

2-(carbamoylamino)-2-deoxy-D-galactopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamoylamino compounds are generally derived from carbamic acid and involve the addition of a carbamoyl moiety to another molecule . They are involved in a variety of biological and chemical processes .

Synthesis Analysis

The synthesis of carbamoylamino compounds often involves the reaction of isocyanic acid with proteins, peptides, or amino acids, resulting in a post-translational modification known as carbamoylation .Chemical Reactions Analysis

Carbamoylamino compounds can undergo a variety of chemical reactions. For example, they can participate in carbamoylation, a non-enzymatic reaction during which a carbamoyl moiety is added to proteins, peptides, or amino acids .Scientific Research Applications

Biocatalysis and Enzymatic Kinetic Resolution

“2-(Carbamoylamino)-2-deoxy-D-galactopyranose” is a substrate for N-carbamoylases, specifically d-carbamoylase (E.C. 3.5.1.77) and l-carbamoylase (E.C. 3.5.1.87). These enzymes hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, yielding enantiomerically pure amino acids, ammonia, and CO₂. The strict enantiospecificity of these carbamoylases makes them ideal for kinetic resolution processes, allowing the production of optically pure D- or L-amino acids .

Biofuels and Plastics

Synthetic nicotinamide biomimetics (NCBs), including compounds like “2-(carbamoylamino)-2-deoxy-D-galactopyranose,” serve as alternatives to natural cofactors. These NCBs can potentially scale up biocatalytic reactions for bulk chemical production, such as biofuels and plastics. Their relatively low cost and ease of manufacture make them attractive candidates for sustainable processes .

Pharmacological Applications

While research on this compound is limited, its derivatives may exhibit interesting pharmacological activities. For instance, indole derivatives (which share some structural features with our compound) have diverse biological effects. Further exploration could reveal potential therapeutic applications .

Safety and Hazards

Future Directions

The future directions of research into carbamoylamino compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthesis methods, the discovery of new biological effects, and the application of these compounds in the treatment of various diseases .

properties

IUPAC Name |

[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O6/c8-7(14)9-3-5(12)4(11)2(1-10)15-6(3)13/h2-6,10-13H,1H2,(H3,8,9,14)/t2-,3-,4+,5-,6?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWKHUVWCUFCFS-GASJEMHNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NC(=O)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NC(=O)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(carbamoylamino)-2-deoxy-D-galactopyranose | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2911939.png)

![2,8,10-trimethyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2911942.png)

![3-(4-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2911945.png)

![3,4,5,6-tetrachloro-N-(2-methoxyethyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2911947.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2911952.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2911955.png)

![N-(2,2-di(furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2911961.png)